molecular formula C21H21N3O3S2 B2583108 N-(3-methoxyphenyl)-2-((4-(2-oxo-2-(o-tolylamino)ethyl)thiazol-2-yl)thio)acetamide CAS No. 941961-51-9

N-(3-methoxyphenyl)-2-((4-(2-oxo-2-(o-tolylamino)ethyl)thiazol-2-yl)thio)acetamide

Cat. No. B2583108
CAS RN: 941961-51-9
M. Wt: 427.54
InChI Key: HESJESKQRXWADL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound includes a thiazole ring, which is a five-membered ring containing one sulfur atom, one nitrogen atom, and three carbon atoms. It also contains an acetamide group, a methoxyphenyl group, and a tolylamino group .

Scientific Research Applications

Synthesis and Structural Analysis

Compounds structurally related to N-(3-methoxyphenyl)-2-((4-(2-oxo-2-(o-tolylamino)ethyl)thiazol-2-yl)thio)acetamide have been the subject of studies aiming at developing new synthetic routes and characterizing their crystal structures. For instance, studies have described the synthesis of thiazole and thiazolidinone derivatives and their crystal structures, offering insights into their potential as frameworks for further chemical modifications and applications in medicinal chemistry (Galushchinskiy, Slepukhin, & Obydennov, 2017).

Antimicrobial and Antiviral Activities

Numerous studies have evaluated the antimicrobial and antiviral properties of thiazol-2-yl and thiazolidinone derivatives. These compounds have shown promise in vitro for antimicrobial activity against bacterial and fungal isolates and for antiviral activity against specific virus strains, suggesting their potential as lead compounds in the development of new antimicrobial and antiviral agents. For example, derivatives have demonstrated selective inhibition of leukemia cell lines and high activity against Tacaribe virus strain (Havrylyuk, Zimenkovsky, Vasylenko, & Lesyk, 2013).

Anticancer Activities

Several thiazole and thiazolidinone derivatives have been synthesized and evaluated for their anticancer activity. These studies have identified compounds with significant anticancer potential, highlighting the relevance of these chemical frameworks in developing novel anticancer therapies. Some compounds exhibited selective inhibition against various cancer cell lines, including leukemia, melanoma, lung, and breast cancers, underscoring their potential therapeutic value (Havrylyuk et al., 2010).

Antioxidant and Anti-inflammatory Properties

Research has also been conducted on the antioxidant and anti-inflammatory activities of thiazol-2-yl and thiazolidinone derivatives. These studies have revealed compounds with promising antioxidant and anti-inflammatory effects, which could be beneficial in treating oxidative stress-related diseases and inflammation (Koppireddi et al., 2013).

Mechanism of Action

This compound and similar ones have been studied as potential quorum sensing inhibitors of Gram-negative bacteria . Quorum sensing is a mechanism by which bacteria communicate and coordinate their behavior. Inhibitors of this process can potentially prevent the formation of biofilms and reduce the production of toxins .

Safety and Hazards

As this compound is intended for research use only, it should be handled with care. Always follow safety guidelines when handling chemical substances in a laboratory setting.

Future Directions

Compounds like this one are of interest in the field of antimicrobial research. They offer a promising avenue for the development of new drugs that can inhibit bacterial communication and organization without being cytotoxic . This approach is hypothesized to be less prone to selection for resistance than traditional bacteriostatic or bactericidal remedies .

properties

IUPAC Name

2-[2-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S2/c1-14-6-3-4-9-18(14)24-19(25)11-16-12-28-21(23-16)29-13-20(26)22-15-7-5-8-17(10-15)27-2/h3-10,12H,11,13H2,1-2H3,(H,22,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HESJESKQRXWADL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methoxyphenyl)-2-((4-(2-oxo-2-(o-tolylamino)ethyl)thiazol-2-yl)thio)acetamide

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